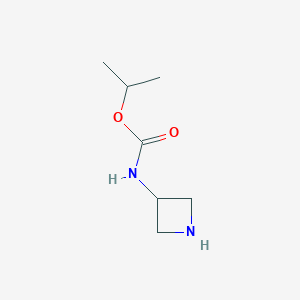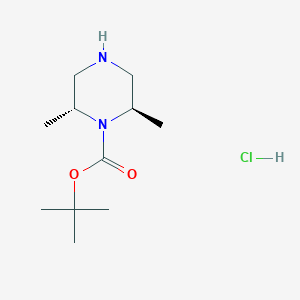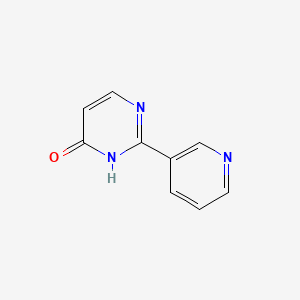![molecular formula C14H19N5 B13013336 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a cyclopropyl group, a pyrazolo[1,5-a]pyrazine core, and a piperidin-4-amine moiety, making it a versatile scaffold for drug development and other scientific applications.
Métodos De Preparación
The synthesis of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine typically involves multiple steps, starting from readily available precursors. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, utilizing catalysts and solvents that facilitate the desired transformations efficiently .
Análisis De Reacciones Químicas
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethylformamide, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions employed, often resulting in structurally diverse derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways . For example, it may inhibit the activity of certain kinases, leading to altered cell cycle progression and apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparación Con Compuestos Similares
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazolo core but differ in their substitution patterns and biological activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a triazole ring fused to the pyrazine core, offering different chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to the pyrazine core, exhibiting distinct biological activities and synthetic routes.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications, making it a valuable scaffold for various scientific applications .
Propiedades
Fórmula molecular |
C14H19N5 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C14H19N5/c15-11-3-6-18(7-4-11)14-13-9-12(10-1-2-10)17-19(13)8-5-16-14/h5,8-11H,1-4,6-7,15H2 |
Clave InChI |
HPFKFPOMBIIOKD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
![3-ethoxy-N-methylspiro[3.4]octan-1-amine](/img/structure/B13013270.png)
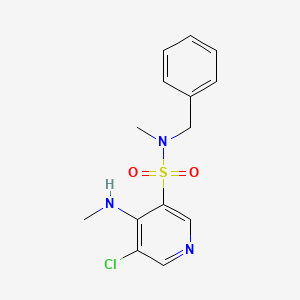
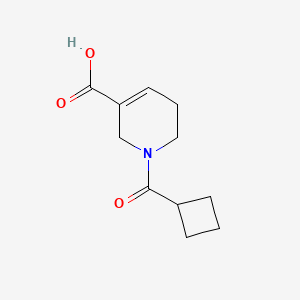
![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)

![4-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13013290.png)
